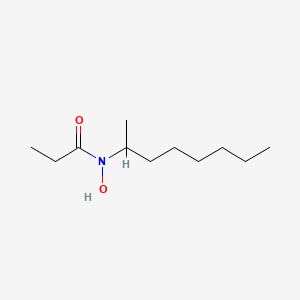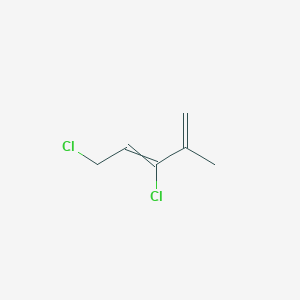
3,5-Dichloro-2-methylpenta-1,3-diene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dichloro-2-methylpenta-1,3-diene is an organic compound characterized by the presence of two chlorine atoms and a methyl group attached to a pentadiene backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-2-methylpenta-1,3-diene typically involves the chlorination of 2-methylpenta-1,3-diene. This can be achieved through the reaction of 2-methylpenta-1,3-diene with chlorine gas under controlled conditions. The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors where the reactants are mixed and reacted under optimized conditions. The use of catalysts and advanced separation techniques ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions
3,5-Dichloro-2-methylpenta-1,3-diene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Addition Reactions: The double bonds in the diene can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Oxidation and Reduction: The compound can be oxidized to form epoxides or reduced to form alkanes.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide, ammonia, or thiols in polar solvents.
Addition: Halogens (e.g., bromine), hydrogen halides (e.g., HCl), under mild conditions.
Oxidation: Peracids or ozone in organic solvents.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Major Products
Substitution: Formation of hydroxyl, amino, or thiol derivatives.
Addition: Formation of dihalides or halohydrins.
Oxidation: Formation of epoxides or diols.
Reduction: Formation of saturated hydrocarbons.
科学的研究の応用
3,5-Dichloro-2-methylpenta-1,3-diene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3,5-Dichloro-2-methylpenta-1,3-diene involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. The pathways involved may include the formation of covalent bonds with proteins, nucleic acids, or other biomolecules, leading to changes in their structure and function.
類似化合物との比較
Similar Compounds
- 2,4-Dichloro-1,3-butadiene
- 3,5-Dichloro-2-methyl-1,4-pentadiene
- 2,3-Dichloro-1,3-butadiene
Uniqueness
3,5-Dichloro-2-methylpenta-1,3-diene is unique due to the specific positioning of the chlorine atoms and the methyl group, which imparts distinct chemical reactivity and properties compared to its analogs. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
特性
CAS番号 |
61170-14-7 |
|---|---|
分子式 |
C6H8Cl2 |
分子量 |
151.03 g/mol |
IUPAC名 |
3,5-dichloro-2-methylpenta-1,3-diene |
InChI |
InChI=1S/C6H8Cl2/c1-5(2)6(8)3-4-7/h3H,1,4H2,2H3 |
InChIキー |
SGQWYRHGEQUAKM-UHFFFAOYSA-N |
正規SMILES |
CC(=C)C(=CCCl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Fluoro-4-methyl-1-[(4-propylphenyl)methyl]quinolin-2(1H)-one](/img/structure/B14592466.png)

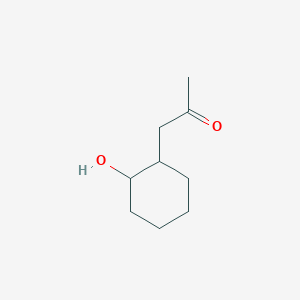
![{3,5-Dimethoxy-4-[(propan-2-yl)oxy]phenyl}acetonitrile](/img/structure/B14592504.png)
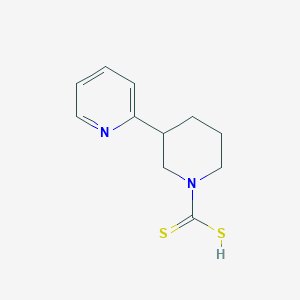
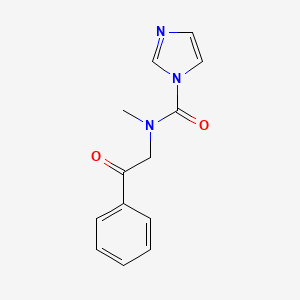
![5-[2-(2-Aminonaphthalen-1-yl)hydrazinyl]-2H-benzimidazol-2-one](/img/structure/B14592518.png)
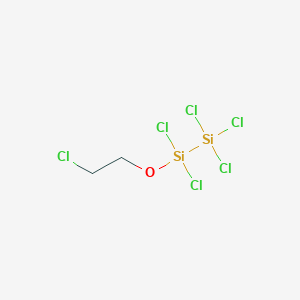
![N~1~,N~2~-Bis[2-(4-methylbenzene-1-sulfonyl)ethyl]ethane-1,2-diamine](/img/structure/B14592529.png)
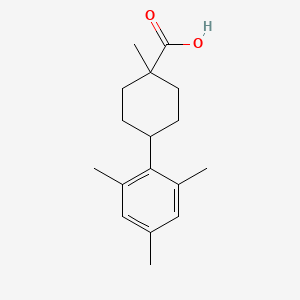

![Diethyl[4-(methanesulfonyl)-3-methylbuta-1,3-dien-1-yl]methylsilane](/img/structure/B14592543.png)
